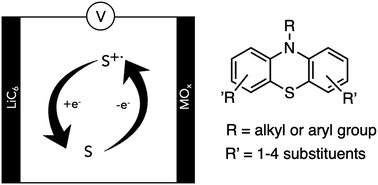Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
New Journal of Chemistry Pub Date: 2021-01-27 DOI: 10.1039/D0NJ05935H
Abstract
Overcharge in lithium-ion batteries (LIBs) can be mitigated using electron-donating small molecules with oxidation potentials just above the end-of-charge potential of the electrochemical cell. These additives function by oxidizing at the cathode/electrolyte interface, forming radical cations, and are then reduced at the anode/electrolyte interface, becoming neutral again. A variety of redox shuttles have been reported since 2005 including derivatives of TEMPO, alkoxybenzene, and phenothiazine. This perspective focuses on phenothiazines redox shuttles and their performance in LIBs.


Recommended Literature
- [1] Fabrication of an efficient ZIF-8 alginate composite hydrogel material and its application to enhanced copper(ii) adsorption from aqueous solutions
- [2] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [3] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [4] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution
- [5] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [6] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [7] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides
- [8] Front cover
- [9] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [10] Cumulative author index










